molecular formula C13H21N3O2S B6804443 N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

Cat. No.: B6804443
M. Wt: 283.39 g/mol
InChI Key: ZLVNTSVZUBUUSQ-UHFFFAOYSA-N
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Description

N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide is a complex organic compound characterized by its unique structural features, including a cyclobutyl and cyclopropyl group attached to a pyrazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O2S/c1-9-8-14-16(2)13(9)19(17,18)15-12(11-6-7-11)10-4-3-5-10/h8,10-12,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVNTSVZUBUUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C)S(=O)(=O)NC(C2CCC2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Cyclobutyl and Cyclopropyl Groups: The cyclobutyl and cyclopropyl groups can be introduced via alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and cyclobutyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Alcohols, ketones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyclopropylmethyl]-2,4-dimethylpyrazole-3-sulfonamide
  • N-[cyclobutylmethyl]-2,4-dimethylpyrazole-3-sulfonamide
  • N-[cyclopropyl(cyclobutyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide

Uniqueness

N-[cyclobutyl(cyclopropyl)methyl]-2,4-dimethylpyrazole-3-sulfonamide is unique due to the presence of both cyclobutyl and cyclopropyl groups, which can impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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